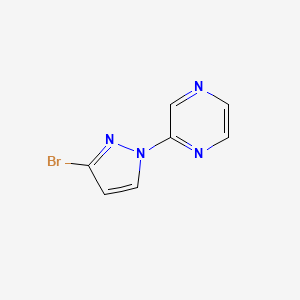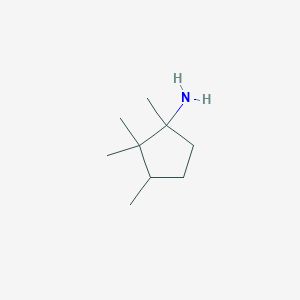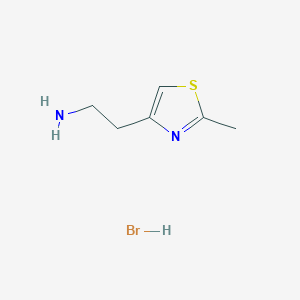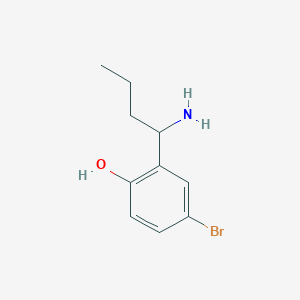
2-(1-Aminobutyl)-4-bromophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Aminobutyl)-4-bromophenol is an organic compound that features a bromine atom and an amino group attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminobutyl)-4-bromophenol typically involves the following steps:
Amination: The introduction of the amino group can be performed through nucleophilic substitution reactions. For instance, the reaction of 4-bromophenol with 1-aminobutane under basic conditions can yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(1-Aminobutyl)-4-bromophenol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted phenol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate or primary amines under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydrogen-substituted phenol.
Substitution: Thiol or amine-substituted phenol derivatives.
科学的研究の応用
2-(1-Aminobutyl)-4-bromophenol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(1-Aminobutyl)-4-bromophenol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Bromo-2-aminophenol: Similar structure but lacks the butyl group.
2-(1-Aminobutyl)-4-chlorophenol: Similar structure but with a chlorine atom instead of bromine.
2-(1-Aminobutyl)-4-fluorophenol: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
2-(1-Aminobutyl)-4-bromophenol is unique due to the presence of both the butyl group and the bromine atom, which can influence its reactivity and interactions with biological targets. The combination of these functional groups can provide distinct properties compared to its analogs.
特性
分子式 |
C10H14BrNO |
|---|---|
分子量 |
244.13 g/mol |
IUPAC名 |
2-(1-aminobutyl)-4-bromophenol |
InChI |
InChI=1S/C10H14BrNO/c1-2-3-9(12)8-6-7(11)4-5-10(8)13/h4-6,9,13H,2-3,12H2,1H3 |
InChIキー |
MYDMBOYMZQNKKU-UHFFFAOYSA-N |
正規SMILES |
CCCC(C1=C(C=CC(=C1)Br)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


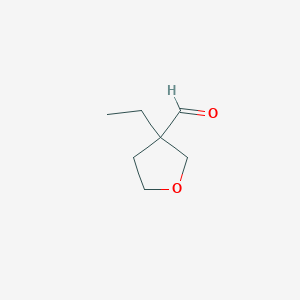
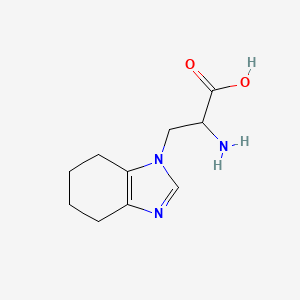
![2-[(Pent-3-yn-1-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13317181.png)
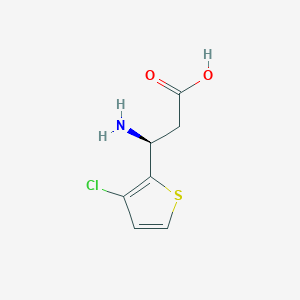


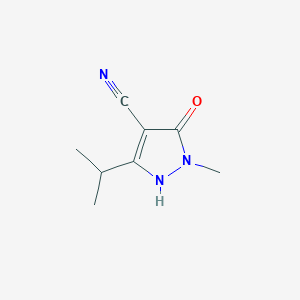
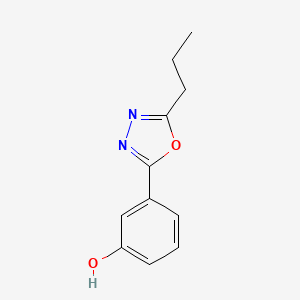
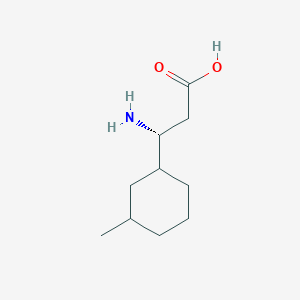
![(3S)-6,6-Difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13317212.png)
